molecular formula C11H13F2NS B13290133 N-[(2,5-difluorophenyl)methyl]thiolan-3-amine

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine

Cat. No.: B13290133
M. Wt: 229.29 g/mol
InChI Key: WKSIIDJZGAUTJQ-UHFFFAOYSA-N
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Description

N-[(2,5-Difluorophenyl)methyl]thiolan-3-amine is a fluorinated thiolan-3-amine derivative characterized by a 2,5-difluorophenylmethyl substituent. This compound is notable for its role as an intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase (TRK) inhibitors used in cancer therapy . Its structural features, including the thiolan (tetrahydrothiophene) ring and fluorine substituents, contribute to its pharmacokinetic properties, such as enhanced metabolic stability and binding affinity to biological targets. The 2,5-difluorophenyl group is critical for modulating electronic and steric effects, which influence interactions with enzymes like TRK .

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine

InChI

InChI=1S/C11H13F2NS/c12-9-1-2-11(13)8(5-9)6-14-10-3-4-15-7-10/h1-2,5,10,14H,3-4,6-7H2

InChI Key

WKSIIDJZGAUTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2,5-difluorophenyl)methyl]thiolan-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with thiolan-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]thiolan-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-[(2,5-difluorophenyl)methyl]thiolan-3-amine with analogous thiolan-3-amine derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 2,5-difluorophenylmethyl C₁₁H₁₃F₂NS 229.29 TRK inhibitor intermediate
N-{[3-(Trifluoromethyl)phenyl]methyl}thiolan-3-amine 3-(trifluoromethyl)phenylmethyl C₁₂H₁₄F₃NS 261.31 Higher lipophilicity due to CF₃ group
N-(4-Fluoro-3-methylphenyl)thiolan-3-amine 4-fluoro-3-methylphenyl C₁₁H₁₄FNS 211.30 Reduced steric bulk vs. difluoro
N-[(4-Methylphenyl)methyl]thiolan-3-amine 4-methylphenylmethyl C₁₂H₁₇NS 207.34 Lacks fluorine; lower metabolic stability
N-[(2-Methoxyphenyl)methyl]thiolan-3-amine 2-methoxyphenylmethyl C₁₂H₁₇NOS 223.33 Methoxy group enhances solubility

Substituent Effects on Pharmacological Activity

  • Fluorine vs. Trifluoromethyl: The 2,5-difluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic resistance compared to non-fluorinated analogs. In contrast, the trifluoromethyl group in N-{[3-(trifluoromethyl)phenyl]methyl}thiolan-3-amine increases lipophilicity (logP ~2.5 vs.
  • Methyl and Methoxy Groups : The methyl group in N-(4-Fluoro-3-methylphenyl)thiolan-3-amine reduces polarity, while the methoxy group in N-[(2-methoxyphenyl)methyl]thiolan-3-amine improves aqueous solubility (e.g., ~2.5 mg/mL vs. <1 mg/mL for difluoro derivatives) .

Pharmacological Relevance

This compound is a key intermediate in the synthesis of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a potent TRK inhibitor with IC₅₀ values <10 nM against TRKA/B/C kinases . Its structural analogs, such as the trifluoromethyl derivative, show similar potency but differ in pharmacokinetic profiles due to substituent-driven variations in clearance rates .

Comparative Performance in Drug Development

  • Selectivity: The 2,5-difluoro substitution minimizes off-target binding to non-TRK kinases (e.g., <5% inhibition of VEGFR2 at 1 μM), whereas bulkier groups like trifluoromethyl may reduce selectivity .
  • Toxicity: Non-fluorinated analogs (e.g., N-[(4-methylphenyl)methyl]thiolan-3-amine) exhibit higher hepatic toxicity in preclinical models (ALT levels >200 U/L vs. ~50 U/L for difluoro derivatives) .

Biological Activity

N-[(2,5-difluorophenyl)methyl]thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on the biological activity of this compound, summarizing key findings from recent studies and highlighting its therapeutic potentials.

Chemical Structure and Synthesis

The compound features a thiolane ring substituted with a difluorophenyl group. The synthesis typically involves the reaction of appropriate thiolane derivatives with difluorophenylmethyl amines.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and thioureas have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the 2,5-difluorophenyl moiety is believed to enhance these activities due to its electronic properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMIC (µg/mL)
Thiazole derivative 3hStaphylococcus aureus2
Thiazole derivative 3jEnterococcus faecium16
N-2,5-dimethylphenylthioureaCandida auris<10

These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of compounds containing thiolane structures has been explored in various studies. For example, aminothiazole derivatives have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiolane derivatives on A549 cells. The results indicated that modifications to the thiolane structure significantly influenced cytotoxicity levels:

CompoundIC50 (µM)
This compound15
Thiazole derivative12
Control (DMSO)>100

This data highlights the potential for this compound as a lead compound in anticancer drug development.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : The compound may induce oxidative stress in cancer cells or inhibit key signaling pathways involved in cell survival.

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